3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with diethoxy groups and a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the tetrahydrocarbazole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be selectively oxidized to form carbazole derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various carbazole derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrahydrocarbazole moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity . The benzamide group may also play a role in binding to specific receptors or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazol-1-one: A closely related compound that shares the tetrahydrocarbazole core but lacks the benzamide and diethoxy groups.
5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another similar compound with methoxy groups instead of diethoxy groups.
Uniqueness
3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to the presence of both the diethoxy groups and the benzamide moiety, which confer distinct chemical and biological properties. These structural features may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-diethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-28-22-12-10-17(14-23(22)29-4-2)24(27)25-15-16-9-11-21-19(13-16)18-7-5-6-8-20(18)26-21/h9-14,26H,3-8,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLAQQNIQNXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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